1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene
Overview
Description
1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene is a complex organic compound with a unique structure that includes methoxy groups and a propoxy linkage to a phenoxy group
Preparation Methods
The synthesis of 1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of the core benzene structure followed by the introduction of methoxy and propoxy groups. Common synthetic routes include:
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a catalyst.
Nucleophilic Substitution:
Industrial Production: Industrial methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo further substitution reactions, where functional groups on the benzene ring are replaced by other groups using suitable reagents and conditions.
Scientific Research Applications
1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a lead compound for the design of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,3-Dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene can be compared with other similar compounds, such as:
1,3-Dimethoxybenzene: A simpler compound with only methoxy groups on the benzene ring, lacking the propoxy linkage.
1,3-Dimethoxy-5-(2-propenyl)benzene: A compound with a propenyl group instead of the propoxy linkage, showing different reactivity and applications.
3,3’-Dimethoxy-2,2’-bithiophene: A compound with a bithiophene structure, used in different applications such as organic electronics.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1,3-dimethoxy-2-[3-(3-propan-2-ylphenoxy)propoxy]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-15(2)16-8-5-9-17(14-16)23-12-7-13-24-20-18(21-3)10-6-11-19(20)22-4/h5-6,8-11,14-15H,7,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPCMSZQWSZZAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCOC2=C(C=CC=C2OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.